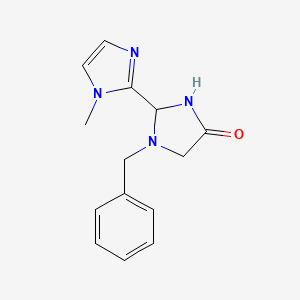![molecular formula C11H15NO3S B7591571 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a member of the family of phenethylamines, which are known to have a wide range of biological activities. MNTB has been shown to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is complex and not yet fully understood. It is believed that this compound acts by binding to the active site of enzymes, thereby preventing their normal function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its enzyme inhibition properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its potent enzyme inhibition properties make it a useful tool for studying the role of enzymes in various biological processes. However, this compound also has several limitations. Its mechanism of action is not yet fully understood, and its effects on human health are not well characterized.
Future Directions
There are several future directions for research on 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol. One promising area of research is the development of this compound-based therapeutics for the treatment of diseases such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on human health. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is via the reaction of 2-methyl-3-nitrobenzyl chloride with thio-1-propanol in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been extensively studied for its potential use in scientific research. One of its most promising applications is in the field of enzyme inhibition. This compound has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are involved in a variety of biological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease and depression.
properties
IUPAC Name |
2-[(2-methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(6-13)16-7-10-4-3-5-11(9(10)2)12(14)15/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBFOTVAPMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CSC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)


